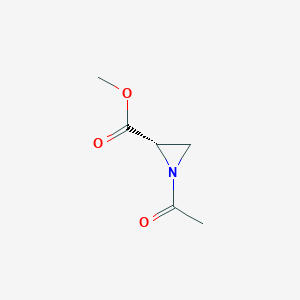
Methyl (2S)-1-acetylaziridine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (2S)-1-acetylaziridine-2-carboxylate is a chiral aziridine derivative. Aziridines are three-membered nitrogen-containing heterocycles known for their high reactivity due to ring strain. This compound is of interest in organic synthesis and medicinal chemistry due to its potential biological activities and as a building block for more complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2S)-1-acetylaziridine-2-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of an amino alcohol with a suitable electrophile under basic conditions to form the aziridine ring. The stereochemistry can be controlled using chiral auxiliaries or catalysts.
Industrial Production Methods
Industrial production methods for aziridine derivatives often involve similar cyclization reactions but on a larger scale. The choice of reagents and conditions may be optimized for yield and purity, and the process may include steps for the separation and purification of the desired enantiomer.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: Aziridines can undergo oxidation to form aziridine N-oxides.
Reduction: Reduction of aziridines can lead to the formation of amines.
Substitution: Aziridines can participate in nucleophilic substitution reactions, where the ring-opening can lead to various functionalized amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (mCPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under acidic or basic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aziridine N-oxides, while nucleophilic substitution can produce a variety of functionalized amines.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Potential use in drug development due to its unique structure and reactivity.
Industry: Used in the synthesis of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of Methyl (2S)-1-acetylaziridine-2-carboxylate depends on its specific interactions with biological targets. Aziridines are known to react with nucleophiles, which can lead to the modification of biomolecules such as proteins and DNA. This reactivity underlies their potential biological activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
Aziridine: The parent compound, known for its high reactivity.
N-Methylaziridine: A methylated derivative with similar reactivity.
Aziridine-2-carboxylate: A carboxylated derivative with potential biological activities.
Uniqueness
Methyl (2S)-1-acetylaziridine-2-carboxylate is unique due to its chiral nature and specific functional groups, which can impart distinct reactivity and biological properties compared to other aziridine derivatives.
Propriétés
Numéro CAS |
151910-16-6 |
|---|---|
Formule moléculaire |
C6H9NO3 |
Poids moléculaire |
143.14 g/mol |
Nom IUPAC |
methyl (2S)-1-acetylaziridine-2-carboxylate |
InChI |
InChI=1S/C6H9NO3/c1-4(8)7-3-5(7)6(9)10-2/h5H,3H2,1-2H3/t5-,7?/m0/s1 |
Clé InChI |
NBGBXRMKZNVTPG-DSEUIKHZSA-N |
SMILES |
CC(=O)N1CC1C(=O)OC |
SMILES isomérique |
CC(=O)N1C[C@H]1C(=O)OC |
SMILES canonique |
CC(=O)N1CC1C(=O)OC |
Synonymes |
2-Aziridinecarboxylicacid,1-acetyl-,methylester,(2S)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















